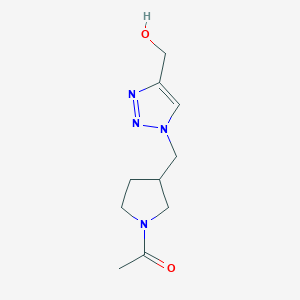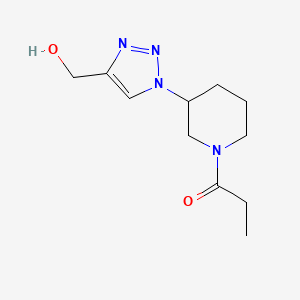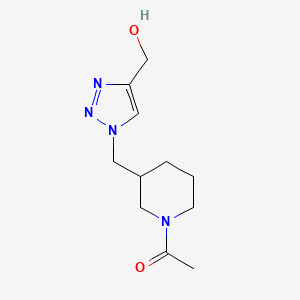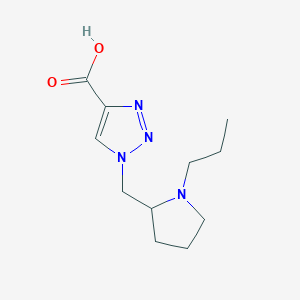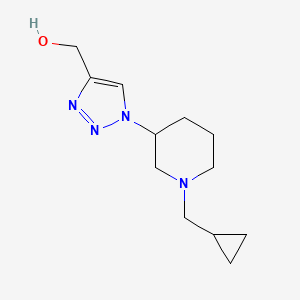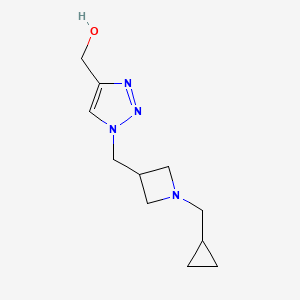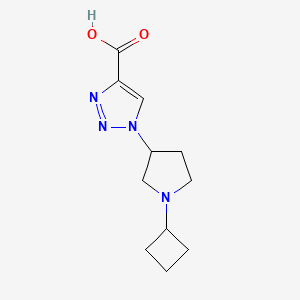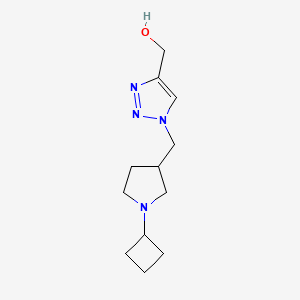![molecular formula C11H15N3O B1482131 (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098141-38-7](/img/structure/B1482131.png)
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Übersicht
Beschreibung
(1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, also known as CMP, is a heterocyclic organic compound that has been studied extensively for its potential applications in the field of biochemistry and pharmacology. CMP is a relatively new compound that has recently been synthesized and studied for its potential medicinal uses. CMP is a member of the imidazopyridine family and is composed of a cyclobutylmethyl group attached to an imidazopyridine ring. CMP has a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Chemistry
- Masked Carbonyl Synthons : The synthesis of imidazole derivatives, like (1-methyl-1H-imidazol-2-yl)methanol, demonstrates the use of these compounds as masked forms of the carbonyl group and as synthons for carbonyl compounds. This suggests a potential role for similar imidazole derivatives in synthetic chemistry (Ohta et al., 1987).
Photochemical Properties
- Enhanced Fluorescence and Stability : Research on 1,3-diphenyl-2-pyrazolines containing heteroaromatic substituents (such as imidazol-1-yl) revealed enhanced absorption at longer wavelengths, increased fluorescence in polar solvents like methanol, and similar stability to light compared to unsubstituted analogues. This indicates the potential of imidazole-pyrazole derivatives in photochemical applications (Lin et al., 1977).
Biological and Pharmacological Activity
- Antibacterial and Antioxidant Activities : Derivatives containing pyrazole moieties, such as (5-hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone, have been found to possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria and moderate antioxidant activities. This suggests potential pharmacological applications for similar compounds (Lynda, 2021).
Application in Material Science
- Fluorescent Whitening Agents : Pyrazolines with heteroaromatic substituents, including imidazol-1-yl, have been used as fluorescent whitening agents when applied to wool, showcasing their utility in material science and textile industry (Lin et al., 1977).
Eigenschaften
IUPAC Name |
[1-(cyclobutylmethyl)imidazo[1,2-b]pyrazol-7-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-8-10-6-12-14-5-4-13(11(10)14)7-9-2-1-3-9/h4-6,9,15H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAALGSHDLRVRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=C(C=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



